molecular formula C13H15NO2 B11891387 5-(Propoxymethyl)quinolin-8-ol CAS No. 22049-20-3

5-(Propoxymethyl)quinolin-8-ol

Cat. No.: B11891387
CAS No.: 22049-20-3
M. Wt: 217.26 g/mol
InChI Key: DQZHKQYVEGZFRE-UHFFFAOYSA-N
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Description

5-(Propoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound is characterized by the presence of a propoxymethyl group at the 5-position of the quinolin-8-ol structure.

Preparation Methods

The synthesis of 5-(Propoxymethyl)quinolin-8-ol typically involves the introduction of a propoxymethyl group to the quinolin-8-ol core. One common method involves the reaction of quinolin-8-ol with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(Propoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-ol derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups attached to the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Propoxymethyl)quinolin-8-ol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms involved .

Comparison with Similar Compounds

5-(Propoxymethyl)quinolin-8-ol can be compared with other quinolin-8-ol derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other derivatives.

Properties

CAS No.

22049-20-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

5-(propoxymethyl)quinolin-8-ol

InChI

InChI=1S/C13H15NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,15H,2,8-9H2,1H3

InChI Key

DQZHKQYVEGZFRE-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C2C=CC=NC2=C(C=C1)O

solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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